molecular formula C18H19N3O2S B2436188 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide CAS No. 308298-96-6

4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide

Cat. No.: B2436188
CAS No.: 308298-96-6
M. Wt: 341.43
InChI Key: TUGJKQQEOFJOMY-UHFFFAOYSA-N
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Description

4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a complex organic compound that features a benzamide core linked to a benzoimidazole moiety through a sulfanylmethyl group, and further substituted with a hydroxypropyl group

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-11-3-10-19-17(23)14-8-6-13(7-9-14)12-24-18-20-15-4-1-2-5-16(15)21-18/h1-2,4-9,22H,3,10-12H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGJKQQEOFJOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Sulfanylmethyl Group: The benzoimidazole core is then reacted with a suitable thiol compound in the presence of a base to introduce the sulfanylmethyl group.

    Formation of the Benzamide Core: The intermediate product is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.

    Introduction of the Hydroxypropyl Group: Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H22N4OSC_{18}H_{22}N_{4}OS, indicating the presence of a benzimidazole moiety, which is known for its biological activity. The compound features a thioether linkage and a hydroxylpropyl substituent, contributing to its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structural frameworks exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of 2-mercaptobenzimidazole have been shown to possess potent antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organisms
4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamideTBDTBD
2-Mercaptobenzimidazole N11.27Staphylococcus aureus
2-Mercaptobenzimidazole N81.43Escherichia coli
2-Mercaptobenzimidazole N222.60Klebsiella pneumoniae

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. The compound has potential as an anticancer agent due to its structural similarity to known anticancer drugs. Studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines, with IC50 values significantly lower than standard treatments like 5-fluorouracil (5-FU) .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
N9 (related compound)5.85HCT116
N18 (related compound)4.53HCT116
5-Fluorouracil9.99HCT116

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods involving the reaction of benzimidazole derivatives with thioether and amide functionalities. Structural modifications can enhance biological activity, as evidenced by the introduction of different substituents on the aromatic rings .

Table 3: Synthesis Overview

StepReaction TypeKey Reagents
Formation of ThioetherNucleophilic substitutionBenzimidazole derivative + thiol
Amide Bond FormationCoupling reactionHydroxypropyl amine + acid chloride

Future Directions and Case Studies

Further research is warranted to explore the full therapeutic potential of this compound across various disease models. Case studies focusing on in vivo efficacy and safety profiles will be essential for advancing clinical applications.

Mechanism of Action

The mechanism of action of 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The benzoimidazole moiety can interact with nucleic acids or proteins, potentially disrupting their function. The sulfanylmethyl group may enhance the compound’s ability to penetrate biological membranes, while the hydroxypropyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Benzoimidazole derivatives: Compounds with the benzoimidazole core but different functional groups attached.

Uniqueness

4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

The compound 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 312.43 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including our compound of interest, in exhibiting significant anticancer properties. The mechanism often involves inhibition of various kinases that play crucial roles in cancer cell proliferation.

  • Cytotoxic Effects : Research has shown that compounds similar to benzimidazole derivatives can display cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent activity against tumors .
  • Mechanism of Action : The lead compounds have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This mechanism suggests that our compound may also possess similar properties, warranting further investigation .

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Various studies report MIC values for related compounds that indicate strong antibacterial activity. For example, some derivatives have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
  • Comparative Studies : Compounds derived from benzimidazole have been compared with standard antibiotics, often demonstrating superior or comparable efficacy. For instance, certain derivatives showed better activity than ciprofloxacin against multiple bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesIC50/MIC ValuesReference
AnticancerBenzimidazole Derivatives7.82 - 21.48 μM
AntimicrobialVarious Benzimidazole Derivatives3.12 - 12.5 μg/mL

Case Studies

Several case studies have explored the biological activities of benzimidazole derivatives:

  • Study on Cancer Cell Lines : A study focused on the effects of synthesized benzimidazole derivatives on HepG2 liver cancer cells revealed significant apoptosis induction and cell cycle arrest, supporting their potential as anticancer agents .
  • Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of various benzimidazole derivatives against common pathogens, demonstrating promising results that could lead to new therapeutic options .

Q & A

Q. What are the standard synthetic protocols for 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide, and how can reaction parameters be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling a benzimidazole-thiol derivative with a halogenated benzamide precursor in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Catalysts like triethylamine or potassium carbonate are often used to deprotonate the thiol group and drive the reaction. Optimization involves adjusting solvent polarity, reaction temperature (typically 80–100°C), and stoichiometric ratios of reactants. Purity is validated via melting point analysis and spectroscopic techniques (IR, NMR) .

Q. Which spectroscopic methods are essential for confirming the structural identity of this compound?

Key techniques include:

  • FT-IR : To verify functional groups (e.g., C=S stretch at ~600–700 cm⁻¹, N-H bend of benzimidazole at ~1600 cm⁻¹).
  • ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene bridges at δ 4.0–5.0 ppm) and carbon skeleton.
  • Elemental Analysis : To validate empirical formula consistency (C, H, N, S content within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates.
  • Cytotoxicity assays (MTT or resazurin) in cancer cell lines.
  • Antimicrobial susceptibility testing via broth microdilution (MIC determination). Positive controls and solvent-matched blanks are critical to minimize false positives .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanism of this compound with biological targets?

Docking workflows involve:

  • Target preparation : Retrieve a 3D structure (e.g., from PDB) and remove water/co-crystallized ligands.
  • Ligand preparation : Optimize the compound’s geometry (DFT or MMFF94 minimization) and assign partial charges.
  • Grid generation : Define the active site (e.g., catalytic residues or known binding pockets).
  • Pose scoring : Use AutoDock Vina or Glide to rank binding affinities. Validation includes redocking co-crystallized ligands (RMSD < 2.0 Å) and analyzing hydrogen bonds/π-π interactions .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from assay sensitivity, cellular permeability, or off-target effects. Solutions include:

  • Orthogonal assays : Confirm activity using both enzymatic (cell-free) and cell-based systems.
  • Metabolic stability testing : Use liver microsomes to assess compound degradation.
  • Solubility-adjusted dosing : Account for DMSO/vehicle effects via dose-response curves. Cross-referencing with structural analogs (e.g., modifying the hydroxypropyl group) can clarify structure-activity relationships .

Q. How does the 3-hydroxypropyl substituent influence pharmacokinetic properties?

The hydroxypropyl group enhances hydrophilicity (lower logP), improving aqueous solubility and reducing plasma protein binding. However, it may increase metabolic vulnerability (e.g., oxidation via CYP450). Computational tools like SwissADME predict permeability (e.g., BBB score) and substrate likelihood for efflux transporters (P-gp). Experimental validation via Caco-2 cell monolayers quantifies apparent permeability (Papp) .

Q. What statistical approaches are recommended for analyzing dose-response data in anticonvulsant studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. For in vivo models (e.g., maximal electroshock or PTZ-induced seizures), Kaplan-Meier survival analysis and log-rank tests compare treatment groups. Ensure power analysis (≥80%) and randomization to mitigate bias .

Q. How can QSAR models guide the design of derivatives with improved target selectivity?

Develop 2D/3D-QSAR models using descriptors like molecular weight, polar surface area, and Hammett constants. Training sets should include structurally diverse analogs with measured IC50 values. Validation via leave-one-out cross-checking (R² > 0.6) identifies critical substituents (e.g., electron-withdrawing groups on the benzamide ring). MD simulations further assess binding stability (RMSF < 1.5 Å) .

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